molecular formula C9H10BrNO2 B3211493 Ethyl 4-amino-2-bromobenzoate CAS No. 109098-70-6

Ethyl 4-amino-2-bromobenzoate

Cat. No. B3211493
M. Wt: 244.08 g/mol
InChI Key: NAHVMSGNHQCHBM-UHFFFAOYSA-N
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Patent
US05342835

Procedure details

Ethyl 2-bromo-4-nitrobenzoate (46g; 0.17 mole), ethanol (250 ml), iron powder (28 g; 0.5 mole) and concentrated hydrochloric acid (20 ml) are successively introduced into a 1 liter flask. The mixture is taken to reflux temperature for four hours. After cooling, the reaction mixture is treated with a saturated solution of sodium bicarbonate (500 ml) and extracted with ethyl acetate (5×300 ml). After drying over magnesium sulphate, filtration and evaporation, ethyl 4-amino-2-bromobenzoate (35.2 g; yield:86%) is isolated, m.p. 93° C. (compound no. 254).
Quantity
0.17 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].Cl.C(=O)(O)[O-].[Na+]>[Fe].C(O)C>[NH2:13][C:11]1[CH:10]=[CH:9][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[C:2]([Br:1])[CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.17 mol
Type
reactant
Smiles
BrC1=C(C(=O)OCC)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
28 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate, filtration and evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OCC)C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 35.2 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.